Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate
CAS No.:
Cat. No.: VC13754649
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxopropyl)amino]acetate |
| Standard InChI | InChI=1S/C12H21NO5/c1-6-17-10(15)8-13(7-9(2)14)11(16)18-12(3,4)5/h6-8H2,1-5H3 |
| Standard InChI Key | KQUYKKUPIYCRAM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN(CC(=O)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)CN(CC(=O)C)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a central glycine backbone modified by two functional groups: a tert-butoxycarbonyl (Boc) group and a 2-oxopropyl moiety. The Boc group () protects the amine nitrogen, while the ethyl ester () enhances solubility in organic solvents . The 2-oxopropyl side chain introduces a ketone functionality, enabling further derivatization via nucleophilic addition or reduction.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.30 g/mol | |
| SMILES Notation | ||
| Topological Surface Area | 64.63 Ų | |
| LogP (Consensus) | 2.7 |
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through distinct signals: the Boc group’s tert-butyl protons resonate at ~1.4 ppm (singlet), while the ethyl ester’s methylene and methyl groups appear at 4.1–4.3 ppm (quartet) and 1.2–1.4 ppm (triplet), respectively. Infrared (IR) spectroscopy identifies carbonyl stretches at 1720–1740 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (Boc carbamate).
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis typically begins with Boc-protected glycine ethyl ester, which undergoes alkylation with 2-oxopropyl bromide under basic conditions (e.g., potassium carbonate in DMF). A Mitsunobu reaction or reductive amination may alternatively introduce the 2-oxopropyl group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12h | 65–75% | |
| Deprotection | TFA/DCM (1:1), rt, 2h | >90% |
Challenges and Solutions
Competitive side reactions, such as over-alkylation or ester hydrolysis, are mitigated by controlling reaction temperature and stoichiometry. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The Boc group’s orthogonality allows sequential deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting the ester functionality . This enables iterative peptide chain elongation, particularly in solid-phase synthesis.
Prodrug Design
The ethyl ester enhances membrane permeability, making the compound a candidate for prodrug formulations. Enzymatic hydrolysis in vivo releases the active carboxylic acid .
Analytical and Pharmacological Profiling
Solubility and Permeability
The compound exhibits moderate aqueous solubility (0.344 mg/mL) but high gastrointestinal absorption due to its lipophilic ester . Blood-brain barrier (BBB) permeability is predicted via the consensus LogP value of 2.7 .
Table 3: Pharmacokinetic Parameters
Comparative Analysis with Analogues
Ethyl 2-((tert-Butoxycarbonyl)Amino)Acetate
This analogue lacks the 2-oxopropyl group, reducing steric hindrance but limiting ketone-mediated reactivity. Its molecular formula () and LogP (2.1) reflect decreased hydrophobicity .
Cyclohexyl Derivatives
Compounds like Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate exhibit enhanced conformational rigidity, favoring interactions with hydrophobic enzyme pockets .
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